2-Amino-3-methoxyphenol hydrochloride

pKa Regioisomer comparison Physicochemical property

2-Amino-3-methoxyphenol hydrochloride (CAS 54390-59-9; free base CAS 40925-69-7) is an ortho-aminophenol derivative substituted with a methoxy group at the 3-position. The hydrochloride salt presents as an off-white to brown solid with a molecular weight of 175.61 g/mol.

Molecular Formula C7H10ClNO2
Molecular Weight 175.61 g/mol
Cat. No. B8020379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methoxyphenol hydrochloride
Molecular FormulaC7H10ClNO2
Molecular Weight175.61 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1N)O.Cl
InChIInChI=1S/C7H9NO2.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,9H,8H2,1H3;1H
InChIKeyJACKXYXLJCLNLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methoxyphenol Hydrochloride – Core Physicochemical Identity for Procurement and Comparative Evaluation


2-Amino-3-methoxyphenol hydrochloride (CAS 54390-59-9; free base CAS 40925-69-7) is an ortho-aminophenol derivative substituted with a methoxy group at the 3-position. The hydrochloride salt presents as an off-white to brown solid with a molecular weight of 175.61 g/mol . It is primarily utilized as a synthetic intermediate in pharmaceutical and dye chemistry, where the juxtaposition of the amino and methoxy groups on the phenol ring governs its reactivity and physicochemical profile . Key predicted properties include a phenolic pKa of 9.38 and a boiling point of 265.1 °C .

Why Generic Substitution of 2-Amino-3-methoxyphenol Hydrochloride Fails in Regioisomer-Sensitive Applications


The methoxy group position on the aminophenol scaffold profoundly affects acidity, hydrogen-bonding capacity, and electronic distribution, rendering simple replacement with the 4-methoxy, 5-methoxy, or non-methoxylated analogs risky in applications where protonation state, nucleophilicity, or molecular recognition are critical [1]. Even subtle pKa shifts can alter oxidative coupling efficiency in dye formation or binding affinity in biological targets, making regioisomer-informed selection essential for reproducible outcomes .

Quantitative Differential Evidence for 2-Amino-3-methoxyphenol Hydrochloride Against Closest Analogs


Phenolic Acidity Differentiation Between 2-Amino-3-methoxyphenol and Its 4-Methoxy Regioisomer

The phenolic pKa of 2-amino-3-methoxyphenol is predicted to be 9.38, which is 0.86 pKa units lower than that of 2-amino-4-methoxyphenol (pKa 10.24) . This indicates that the 3-methoxy isomer is a stronger acid, with a greater proportion of phenolate ion at physiological pH, which can enhance nucleophilic reactivity and alter oxidative coupling behavior in dye synthesis .

pKa Regioisomer comparison Physicochemical property

Stability Advantage of 3-Methoxy Substitution in the 2-Aminoresorcinol Series

In a series of 2-aminoresorcinol derivatives, the parent compound (2-aminoresorcinol) exhibited instability, changing color from white to brown within days at room temperature with concomitant loss of α-glucosidase inhibitory activity. Methylation of a phenolic hydroxyl group—yielding a monomethoxy derivative structurally analogous to 2-amino-3-methoxyphenol—prevented this discoloration and maintained inhibitory activity [1]. This suggests that the 3-methoxy substitution confers superior room-temperature storage stability relative to the parent dihydroxy analog.

Stability Glucosidase inhibition Methylation effect

Dioxetane Chemiluminescence Emitter Potential of 2-Amino-3-methoxyphenol

2-Amino-3-methoxyphenol is reported to function as a dioxetane emitter with high efficiency, serving as an excitation source in fluorescence and chemiluminescence spectroscopy . While direct quantitative comparison with other aminomethoxyphenol regioisomers is absent from the literature, the ortho-amino/meta-methoxy substitution pattern is structurally consonant with the Schaap dioxetane motif, suggesting that the 3-methoxy placement may facilitate the charge-transfer-induced chemiexcitation pathway more favorably than the 4-methoxy or 5-methoxy isomers due to electronic effects of the methoxy group at the position meta to the amino group [1].

Chemiluminescence Dioxetane emitter Fluorescence spectroscopy

Optimal Application Scenarios for 2-Amino-3-methoxyphenol Hydrochloride Based on Differential Evidence


Oxidative Hair Dye Intermediate Requiring Specific Phenolic Acidity

The lower pKa of 2-amino-3-methoxyphenol (9.38) relative to the 4-methoxy isomer (10.24) increases the availability of the phenolate nucleophile under alkaline dyeing conditions . This can result in faster coupling kinetics and altered color deposition, making the 3-methoxy isomer the preferred choice when formulation chemists need to tune the reactivity of the primary intermediate without changing the coupler system.

Glucosidase Inhibitor Lead with Enhanced Storage Stability

Based on the 2-aminoresorcinol series finding that methylation of a phenolic hydroxyl preserves intestinal α-glucosidase inhibitory activity while preventing oxidative discoloration [1], 2-amino-3-methoxyphenol hydrochloride can serve as a more stable lead scaffold for antidiabetic drug discovery compared to the parent 2-aminoresorcinol, which degrades within days at room temperature.

Chemiluminescent Probe Development

The reported dioxetane emitter capability positions 2-amino-3-methoxyphenol as a candidate building block for designing triggerable chemiluminescent sensors. Researchers synthesizing 1,2-dioxetane-based probes for in vivo imaging or analytical detection can exploit the amino and methoxy functionalities for further derivatization while benefiting from the intrinsic chemiexcitation efficiency.

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